molecular formula C19H20F3N3O2 B7005614 N-[(1R,2R)-2-(3-methylimidazol-4-yl)cyclopropyl]-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carboxamide

N-[(1R,2R)-2-(3-methylimidazol-4-yl)cyclopropyl]-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carboxamide

Cat. No.: B7005614
M. Wt: 379.4 g/mol
InChI Key: BRAAZUXEYDNYAC-HUUCEWRRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1R,2R)-2-(3-methylimidazol-4-yl)cyclopropyl]-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, an imidazole ring, and a trifluoromethoxyphenyl group

Properties

IUPAC Name

N-[(1R,2R)-2-(3-methylimidazol-4-yl)cyclopropyl]-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O2/c1-25-11-23-10-16(25)14-9-15(14)24-17(26)18(6-3-7-18)12-4-2-5-13(8-12)27-19(20,21)22/h2,4-5,8,10-11,14-15H,3,6-7,9H2,1H3,(H,24,26)/t14-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRAAZUXEYDNYAC-HUUCEWRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2CC2NC(=O)C3(CCC3)C4=CC(=CC=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC=C1[C@@H]2C[C@H]2NC(=O)C3(CCC3)C4=CC(=CC=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,2R)-2-(3-methylimidazol-4-yl)cyclopropyl]-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using diazo compounds and transition metal catalysts.

    Introduction of the imidazole ring: This step often involves the condensation of appropriate aldehydes or ketones with amines in the presence of acidic or basic catalysts.

    Attachment of the trifluoromethoxyphenyl group: This can be done through nucleophilic aromatic substitution reactions or via palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(1R,2R)-2-(3-methylimidazol-4-yl)cyclopropyl]-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The trifluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring would yield N-oxides, while reduction of the carbonyl group would yield alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand for studying protein-ligand interactions.

    Medicine: It has potential as a pharmaceutical intermediate or active pharmaceutical ingredient.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(1R,2R)-2-(3-methylimidazol-4-yl)cyclopropyl]-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carboxamide involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions or enzymes, while the trifluoromethoxyphenyl group can enhance binding affinity through hydrophobic interactions. The cyclopropyl group can provide rigidity to the molecule, influencing its overall conformation and activity.

Comparison with Similar Compounds

Similar Compounds

    N-[(1R,2R)-2-(3-methylimidazol-4-yl)cyclopropyl]-1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxamide: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    N-[(1R,2R)-2-(3-methylimidazol-4-yl)cyclopropyl]-1-[3-(methoxy)phenyl]cyclobutane-1-carboxamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in N-[(1R,2R)-2-(3-methylimidazol-4-yl)cyclopropyl]-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carboxamide makes it unique compared to its analogs. This group can significantly influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.